![molecular formula C23H24N4O2 B7715931 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide, also known as MPQX, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPQX belongs to the class of pyrazoloquinolines and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is not fully understood. However, it has been found to interact with several targets in the body, including the cannabinoid and opioid receptors. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have a high affinity for the CB1 receptor, which is involved in pain modulation and inflammation. It has also been found to have a moderate affinity for the opioid receptors, which are involved in pain modulation and addiction.
Biochemical and Physiological Effects
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to exhibit interesting biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as mentioned earlier. In addition, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have antitumor activity by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antioxidant and neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. One direction is to further investigate its mechanism of action. This can help to identify new targets for drug development and improve our understanding of its effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to evaluate the safety and efficacy of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide in animal models and human clinical trials.
合成法
The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide involves several steps. The starting material is 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is reacted with m-tolyl chloroformate to give the corresponding carbamate. This carbamate is then reacted with 2-hydroxyacetamide to yield N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been optimized to improve its yield and purity.
科学的研究の応用
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting properties that make it useful for various applications. For example, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy. In addition, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-10-27-23-19(13-17-11-16(3)8-9-20(17)24-23)22(26-27)25-21(28)14-29-18-7-5-6-15(2)12-18/h5-9,11-13H,4,10,14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOXUSZMWHZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
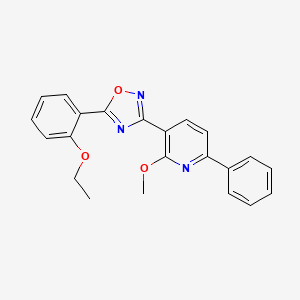
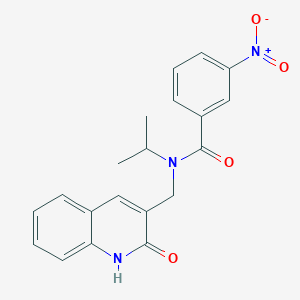
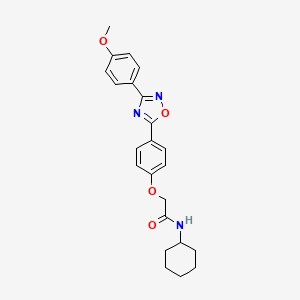
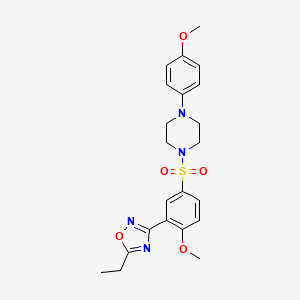
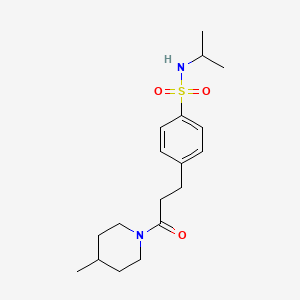
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)
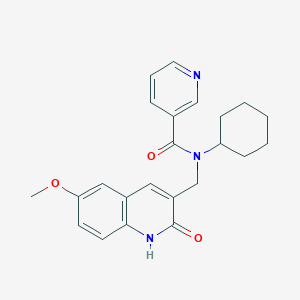


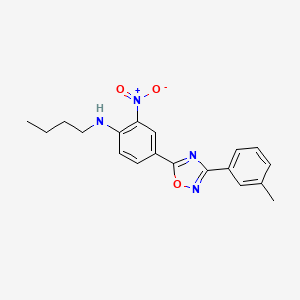

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)
